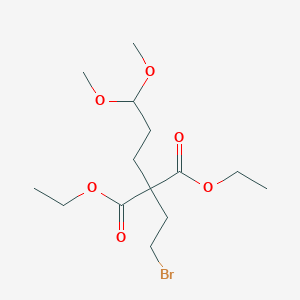
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C13H23BrO6. It is a derivative of propanedioic acid, featuring both bromoethyl and dimethoxypropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate typically involves the alkylation of diethyl malonate with 2-bromoethanol and 3,3-dimethoxypropyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the bromoalkanes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethyl and dimethoxypropyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of nucleophilic substitution and ester hydrolysis reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate exerts its effects involves the formation of reactive intermediates during its chemical reactions. The bromoethyl group can form a carbocation intermediate, which is highly reactive and can undergo further transformations. The ester groups can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl (6-bromohexyl)malonate: Similar in structure but with a longer bromoalkyl chain.
Diethyl (2-bromoethyl)phosphonate: Contains a phosphonate group instead of the dimethoxypropyl group.
Diethyl malonate: The parent compound without the bromoethyl and dimethoxypropyl groups.
Uniqueness
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is unique due to the presence of both bromoethyl and dimethoxypropyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
654673-49-1 |
|---|---|
Molecular Formula |
C14H25BrO6 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
diethyl 2-(2-bromoethyl)-2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C14H25BrO6/c1-5-20-12(16)14(9-10-15,13(17)21-6-2)8-7-11(18-3)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
KDMZISSTJRKPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(OC)OC)(CCBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


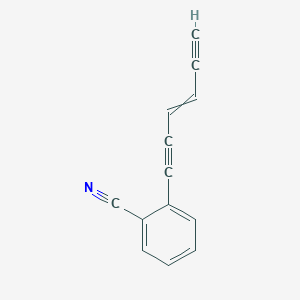
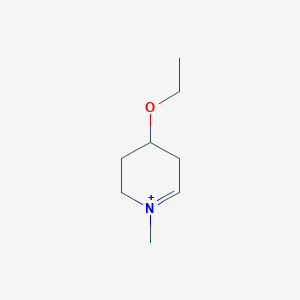
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
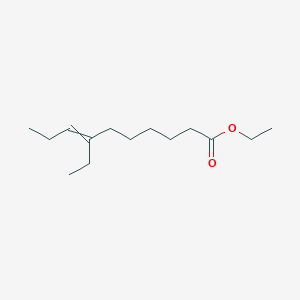
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
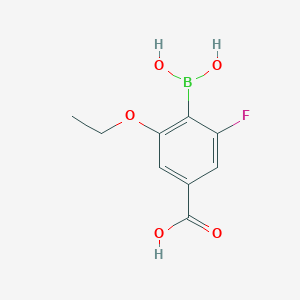
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
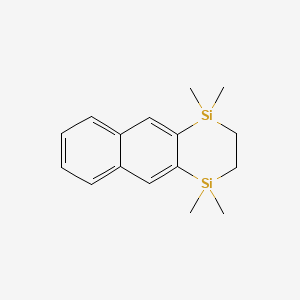
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
